molecular formula C6H13N3O3 B1666427 2-[2-(2-Azidoethoxy)ethoxy]ethanol CAS No. 86520-52-7

2-[2-(2-Azidoethoxy)ethoxy]ethanol

Cat. No.: B1666427
CAS No.: 86520-52-7
M. Wt: 175.19 g/mol
InChI Key: PMNIHDBMMDOUPD-UHFFFAOYSA-N
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Scientific Research Applications

2-[2-(2-Azidoethoxy)ethoxy]ethanol is widely used in scientific research due to its versatility:

    Chemistry: It is used as a linker in the synthesis of complex molecules and in click chemistry reactions.

    Biology: It serves as a cross-linking reagent for biomolecules, aiding in the study of protein-protein interactions.

    Medicine: The compound is used in the development of drug delivery systems and diagnostic tools.

    Industry: It is employed in the production of specialty polymers and materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[2-(2-Azidoethoxy)ethoxy]ethanol plays a significant role in biochemical reactions, primarily due to its azide group, which is highly reactive with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages . This reactivity makes it a valuable linker in the synthesis of bioconjugates, including antigen-antibody and protein-protein interactions . The hydroxyl group of this compound allows for further derivatization or replacement with other reactive functional groups, enhancing its utility in various biochemical applications .

Cellular Effects

This compound influences various cellular processes through its interactions with biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable triazole linkages with target molecules . These interactions can lead to changes in cellular function, including alterations in protein activity and localization. The compound’s ability to modify proteins and other biomolecules makes it a powerful tool in studying cellular mechanisms and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its azide group reacting with alkynes, BCN, and DBCO to form triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling studies. . These modifications can influence the compound’s interactions with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments . These effects are often related to the compound’s ability to form stable triazole linkages with target molecules, leading to persistent modifications in protein activity and cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its hydroxyl group, leading to the formation of derivatives with different biochemical properties . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The azide group of this compound allows it to be targeted to specific sites within cells, facilitating its use in targeted biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function, allowing for precise control over its biochemical effects within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(2-Azidoethoxy)ethoxy]ethanol can be synthesized from 2-[2-(2-Chloroethoxy)ethoxy]ethanol. The synthesis involves the substitution of the chlorine atom with an azide group using sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a solution in tert-butyl methyl ether to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Azidoethoxy)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azide group and a terminal hydroxyl group, which provides versatility in chemical reactions. Its ability to participate in click chemistry and undergo further derivatization makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIHDBMMDOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451649
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-52-7
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86520-52-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 3 (10.0 g, 59.50 mmol) was dissolved in anhydrous DMF (200 mL), to which NaN3 (77.3 g, 119.00 mmol) was added and reaction mixture stirred at 80° C. or 48 hours. Solvents were removed under reduced pressure and residue dissolved in DCM (200 mL), washed with water (400 mL) and brine (100 mL) before being dried over Na2SO4. Solvent was evaporated under reduced pressures and residue purified by silica gel column chromatography using EA:hexane (6:4) to obtain 4 as a liquid (7.80 g, 75% yield). 1H-NMR (500 MHz, CDCl3): δ 2.34 (d, 1H, J=5.5 Hz, OH), 3.93 (t, 2H, J=6.0 Hz, Ha), 3.61 (t, 2H, J=4.5 Hz, Hb), 3.65-3.68 (m, 6H, Hc, He, Hf), 3.73 (q, 2H, J=5.5 Hz, Hd); 13C-NMR (125 MHz, CDCl3): δ 50.62 (Ca), 61.73 (Cf), 70.02 (Cb), 70.36 (Ce), 70.63 (Cc), 72.45 (Cd). EI-MS: [M+Na]+ C6H13N3NaO3 calcd 198.08, obsd 198.07
Name
Compound 3
Quantity
10 g
Type
reactant
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Quantity
77.3 g
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reactant
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Quantity
200 mL
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reactant
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Yield
75%

Synthesis routes and methods II

Procedure details

To a solution in which 2-(2-(2-chloroethoxy)ethoxy)ethanol (3.48 g, 20.63 mmol) of Chemical Formula 7 was dissolved in DMF (15 mL), sodium azide (4.02 g, 61.89 mmol) was added at room temperature, and the mixture was heated to 100° C. and stirred for 12 hours. After the reaction, DMF was removed by vacuum distillation, and the residue was partitioned to distilled water (40 mL) and ethyl acetate (150 mL). The organic layer was separated, washed with saturated salted water (15 mL), dried with anhydrous sodium sulfate, and vacuum distilled, and the residue obtained was column chromatographed on silica gel (hexane/ethyl acetate (2:1)) to give 2-(2-(2-azidoethoxy)ethoxy)ethanol (3.05 g, 84%). 1H NMR (500 MHz, CDCl3) δ 3.72-3.74 (m, 2H), 3.65-3.69 (m, 6H), 3.60-3.62 (m, 2H), 3.39 (t, 2H, J=5.0 Hz).
Quantity
3.48 g
Type
reactant
Reaction Step One
[Compound]
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Formula 7
Quantity
0 (± 1) mol
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solvent
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Quantity
15 mL
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solvent
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4.02 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

8-Trifluoroacetamido-3,6-dioxa-1-octanol (1f: 8-azido-3,6-dioxa-1-octanol (Amvamzollo, P. H.; Sinay, P. Carbohydr. Res. 1986, 150, 199-212) (0.7 g, 4.0 mmol) was synthesized from triethylene glycol following the reported procedure (Bertozzi, C. R.; Bednarski, M. D. J. Org. Chem. 1991, 56, 4326-4329). The azide was combined with Pd/C (150 mg) in MeOH (8.0 mL) and stirred 12 h under H2 (1 atm). The suspension was filtered over celite, and the filtrate was concentrated to afford the amine (0.590 g, 4.0 mmol) in quantitative yields (Sato, H.; Hayashi, E.; Yamada, N.; Yatagai, M.; Takahara, Y. Bioconjugate Chem. 2001, 12, 701-710.). Following general procedure 1, 2-[2-(2-aminoethoxy)ethoxy]ethanol (0.590 g, 3.95 mmol) was combined with triethylamine (1.378 mL, 9.89 mmol) and trifluoroacetic anhydride (0.782 mL, 5.54 mmol) in MeOH (5 mL). Purification by silica gel chromatography (EtOAc) yielded 0.576 g (60%) of if as a white solid. 1H (300 MHz, CD3OD): δ 7.87 (br s, 1H), 3.73 (m, 2H), 3.68-3.60 (m, 10H), 3.55 (t, 2H, J=4.5 Hz), 3.32 (br s, 1H); 13C (75 mHz, CD3OD): δ 157.6 (q, J=36.6 Hz), 116.1 (q, J=286.1 Hz), 72.68, 70.35, 70.24, 68.90, 61.52, 39.84; ESI-MS calcd for C8H14F3NO4 [M−H]−: 244.0797. found 244.0795.
Name
8-Trifluoroacetamido-3,6-dioxa-1-octanol
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0 (± 1) mol
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reactant
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1f
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Quantity
8 mL
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Quantity
150 mg
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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